molecular formula C16H13NO3 B1365853 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid CAS No. 438227-14-6

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

Cat. No. B1365853
M. Wt: 267.28 g/mol
InChI Key: YMOJSLOOCZILHJ-UHFFFAOYSA-N
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Description

“8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 438227-14-61. It has a molecular weight of 267.281 and its IUPAC name is 8-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid1.



Synthesis Analysis

Unfortunately, the specific synthesis process for “8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid” is not available in the retrieved data. However, quinoline synthesis often involves exothermic reactions and requires a variety of oxidants and highly acidic medium2.



Molecular Structure Analysis

The InChI code for this compound is 1S/C16H13NO3/c1-9-4-3-5-11-12(16(18)19)8-13(17-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3,(H,18,19)1. This code provides a specific description of the molecule’s structure.



Chemical Reactions Analysis

The specific chemical reactions involving “8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid” are not available in the retrieved data.



Physical And Chemical Properties Analysis

This compound is a solid at room temperature1. It has a purity of 95%1. Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antibacterial Activities : A study conducted by Holla et al. (2002) synthesized a series of compounds including 2-(2-furyl)4-quinolinecarboxylic acids, showcasing their antibacterial activities. Compounds containing the nitrofuran moiety demonstrated notable antibacterial potency Holla, Shridhara, Rao, & Poojary, 2002.

  • Convenient Synthesis of Quinoline Carboxylic Acids : Research by Li, Cheng, & Zhou (2002) highlighted an improved synthesis approach for 2-Methyl-8-quinoline carboxylic acid using the Doebner–Miller reaction. This method facilitated the preparation of other 2-alkyl-8-quinoline carboxylic acids through alkylation Li, Cheng, & Zhou, 2002.

  • Synthesis of Benzoquinoline Derivatives : Bakhite (2000) explored the synthesis of new benzo[h] pyrimido[4′,5′:4,5]thieno[2,3-b]quinoline derivatives and related fused hexacyclic systems. The synthesized compounds were evaluated for their antibacterial and antifungal activities, revealing promising results Bakhite, 2000.

  • Aromatic δ-Peptides and Quinoline-Derived Oligoamides : Jiang et al. (2003) designed and synthesized oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid. Their research unveiled helical structures and confirmed the stability of these helices, demonstrating their potential in structural biology Jiang, Leger, Dolain, Guionneau, & Huc, 2003.

  • Oxidation and Derivative Formation : Saldabol, Popelis, & Slavinska (2002) studied the oxidation of 2-acetyl-5-methyl-4-R-furans and the nitration of 2-(5-methyl-2-furyl)quinoxaline. This work led to derivatives with potential applications in various chemical processes Saldabol, Popelis, & Slavinska, 2002.

  • Synthesis and Electrophilic Substitution Reactions : Aleksandrov et al. (2011) synthesized 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline and explored its electrophilic substitution reactions, which could be pertinent in developing new chemical entities Aleksandrov, Dedeneva, Vlasova, & El’chaninov, 2011.

Taste Analysis and Bioactivity

  • Bitter-Tasting Compound Characterization : Frank, Ottinger, & Hofmann (2001) characterized a bitter-tasting compound through taste dilution analysis. This bioassay aimed to screen and identify taste-active compounds in foods, revealing insights into flavor profiles and food chemistry Frank, Ottinger, & Hofmann, 2001.

  • Synthesis and Therapeutic Potential for Parkinson's Disease : Lee, Yang, Cha, & Han (2022) synthesized a natural quinoline alkaloid from a deep-sea-derived fungus and assessed its neuroprotective properties in a Parkinson's disease model. Their findings highlight the potential of these compounds in therapeutic applications Lee, Yang, Cha, & Han, 2022.

Safety And Hazards

The specific safety and hazard information for “8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid” is not available in the retrieved data. However, a Material Safety Data Sheet (MSDS) is available1, which would provide detailed safety and hazard information.


Future Directions

The specific future directions for research or applications of “8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid” are not available in the retrieved data.


Please note that this information is based on the available data and there might be more comprehensive resources and studies out there that provide more detailed information.


properties

IUPAC Name

8-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-9-4-3-5-11-12(16(18)19)8-13(17-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOJSLOOCZILHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(O3)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404713
Record name 8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

CAS RN

438227-14-6
Record name 8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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